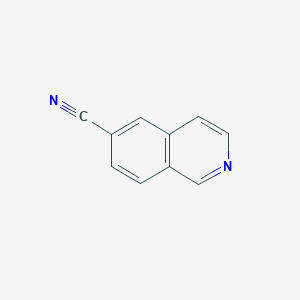

Isoquinolin-6-carbonitril

Übersicht

Beschreibung

Isoquinoline derivatives, including Isoquinoline-6-carbonitrile, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been studied for various applications in organic and pharmaceutical chemistry.

Synthesis Analysis

Isoquinoline-6-carbonitrile and its derivatives can be synthesized using different methods. For instance, Kobayashi et al. (2015) describe the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and K2CO3 in DMSO (Kobayashi et al., 2015).

Molecular Structure Analysis

The structure of Isoquinoline-6-carbonitrile derivatives often involves various substituents that impact their biological activity. Studies like those conducted by Wissner et al. (2003) on 4-anilinoquinoline-3-carbonitriles provide insights into the structure-activity relationships of these compounds (Wissner et al., 2003).

Chemical Reactions and Properties

Isoquinoline-6-carbonitrile derivatives exhibit a range of chemical reactivity. El-Dean et al. (2010) report the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to various derivatives through nucleophilic substitution reactions (El-Dean et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthese von Chinolinen

Isoquinolin-6-carbonitril kann bei der Synthese von Chinolinen verwendet werden . Chinoline sind wichtige Verbindungen aufgrund ihrer vielfältigen Anwendungen in der Medizin, der synthetischen organischen Chemie und der Industriechemie . Die Synthese von Chinolinen hat in letzter Zeit Fortschritte gemacht, wobei die gesellschaftlichen Erwartungen die Chemiker dazu drängen, grünere und nachhaltigere chemische Prozesse zu entwickeln .

Neuroprotektive Wirkungen

Die Forschung hat gezeigt, dass Isochinolin-Alkaloide, zu denen auch this compound gehört, neuroprotektive Wirkungen haben . Diese Wirkungen sind besonders relevant bei der Behandlung neurodegenerativer Erkrankungen wie zerebrale Ischämie, Alzheimer-Krankheit und Parkinson-Krankheit . Die neuroprotektiven Wirkungen von Isochinolin-Alkaloiden können die Symptome lindern und die Prognose dieser Krankheiten verbessern .

Behandlung der zerebralen Ischämie

This compound kann bei der Behandlung der zerebralen Ischämie eingesetzt werden . Zerebrale Ischämie tritt auf, wenn die Blutversorgung des Gehirns reduziert ist, was zu potenziellen Schäden führen kann. Die neuroprotektiven Wirkungen von Isochinolin-Alkaloiden können dazu beitragen, diese Schäden zu begrenzen .

Behandlung der Alzheimer-Krankheit

Die Alzheimer-Krankheit ist ein weiterer Bereich, in dem this compound möglicherweise eingesetzt werden könnte . Die neuroprotektiven Wirkungen von Isochinolin-Alkaloiden können dazu beitragen, Neuronen vor Schädigungen und Apoptose zu schützen, die häufige pathologische Merkmale der Alzheimer-Krankheit sind

Safety and Hazards

Zukünftige Richtungen

Isoquinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the future directions of Isoquinoline-6-carbonitrile could involve further exploration of its potential applications in these areas.

Wirkmechanismus

Target of Action

Isoquinoline-6-carbonitrile is a derivative of isoquinoline, a nitrogen-containing bicyclic compound . Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects . .

Mode of Action

Isoquinoline derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Biochemical Pathways

Isoquinoline alkaloids, including Isoquinoline-6-carbonitrile, are synthesized from a tyrosine decarboxylated precursor (tyramine or dopamine), which is condensed with a second precursor to form a specific scaffold . The basic pathway of biosynthesis from norcoclaurine to reticuline is common to all isoquinoline alkaloid-producing plants .

Pharmacokinetics

A related compound, a quinoline-6-carbonitrile-based inhibitor of cdk8/19 mediator kinase, has been reported to have good oral bioavailability and a strong tumor-enrichment pharmacokinetic profile .

Result of Action

Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature .

Biochemische Analyse

Biochemical Properties

Isoquinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions can vary widely, depending on the specific functional groups present in the isoquinoline derivative.

Molecular Mechanism

Isoquinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoquinoline alkaloids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Eigenschaften

IUPAC Name |

isoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSWGUBEMVRKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630856 | |

| Record name | Isoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106778-42-1 | |

| Record name | Isoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

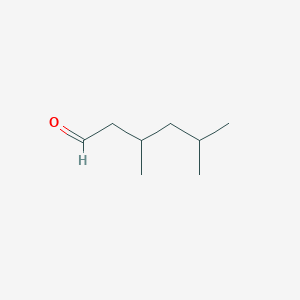

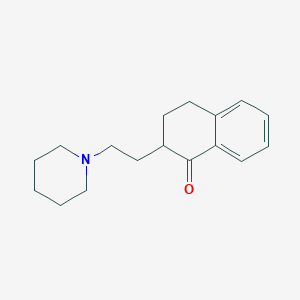

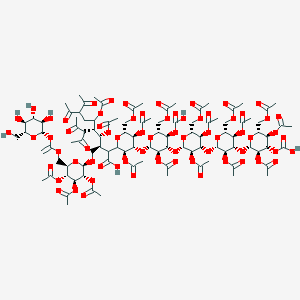

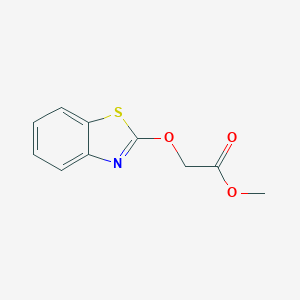

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to Isoquinoline-6-carbonitrile derivatives?

A: Recent research highlights the use of copper(I)-catalyzed reactions for synthesizing specific Isoquinoline-6-carbonitrile derivatives. For example, reacting 2-(o-bromophenyl)-dihydroimidazoles with malononitrile in the presence of a copper(I) catalyst yields 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles [, ]. Similarly, using 2-(o-bromophenyl)-tetrahydropyrimidines as starting materials leads to the formation of 6-Amino-3,4-dihydro-2H-pyrimido[2,1a]isoquinoline-7-carbonitriles under the same reaction conditions [, ].

Q2: How does the reactivity of Isoquinoline-6-carbonitrile derivatives vary with substituents?

A: Studies on imidazo[2,1-a]isoquinoline, [, , ]triazolo[5,1-a]isoquinoline, [, , ]triazolo[3,4-a]isoquinoline, and tetrazolo[5,1-a]isoquinoline analogs, all containing the Isoquinoline-6-carbonitrile core, reveal interesting reactivity patterns []. For instance, benzene ring nitration and radical bromination of substituent methyl groups on these tricyclic systems display distinct positional selectivity depending on the specific heterocycle fused to the Isoquinoline-6-carbonitrile core.

Q3: Can you provide an example of an unexpected reaction outcome observed with Isoquinoline-6-carbonitrile derivatives?

A: In one study [], the oxidation of 5-bromomethyl-2-methyl[1,2,4]triazolo[5,1-a]isoquinoline-6-carbonitrile did not yield the expected aldehyde. Instead, the reaction directly formed 5,6-dihydro-5-hydroxy-2-methyl-7H-pyrrolo[3,4-c][1,2,4]triazolo[5,1-a]isoquinolin-7-one, a novel heterocyclic system. This unexpected result highlights the potential for discovering new reactions and scaffolds when exploring the chemistry of Isoquinoline-6-carbonitrile derivatives.

Q4: Has the crystal structure of any Isoquinoline-6-carbonitrile derivative been reported?

A: Yes, the crystal structure of 5-amino-1-(4-nitrophenyl)-[1,2,3]triazolo-[5,1-a]isoquinoline-6-carbonitrile (C17H10N6O2) has been determined using X-ray diffraction []. The compound crystallizes in the monoclinic system, space group C2/c.

Q5: Are there alternative synthetic routes to Isoquinoline-6-carbonitrile derivatives being explored?

A: While copper(I)-catalyzed reactions are prominent, researchers are investigating other synthetic strategies. For instance, one study explores the synthesis and reactivity of 1-Hydrazinyl-5,6,7,8-tetrahydroisoquinolines, which could potentially be further elaborated to access diverse Isoquinoline-6-carbonitrile derivatives [].

Q6: Have any studies investigated the use of Isoquinoline-6-carbonitrile derivatives in the presence of other catalysts?

A: Research has demonstrated the synthesis of 5-amino-2,3-diphenylimidazo[2,1-a]isoquinolines using a copper/l-proline catalytic system in the presence of Cs2CO3 []. This example highlights the potential of exploring various catalytic conditions to access diverse Isoquinoline-6-carbonitrile derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.